2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one

CRF1 Receptor Medicinal Chemistry Binding Affinity

Procure high-purity (95%) 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one, a specialized α-bromoketone. Its unique, strained phenylcyclopropyl core offers distinct reactivity for diversification in medicinal chemistry, supported by CRF1 receptor affinity data (IC50 = 65 nM). This versatile electrophilic building block enables efficient synthesis of complex libraries for CNS drug discovery and agrochemical development. Ensure consistent quality for your research.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 1511519-22-4
Cat. No. B1380219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
CAS1511519-22-4
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)CBr
InChIInChI=1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyLJPQWRZZAIPDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4): A Key Intermediate with Unique Chemical and Biological Features


2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4) is a specialized organic compound belonging to the class of α-bromoketones . Its molecular structure features a phenyl-substituted cyclopropyl ring adjacent to a carbonyl group, which is further substituted with a reactive bromomethyl moiety . This unique arrangement confers distinct reactivity for organic synthesis and potential biological activity as evidenced by its presence in curated medicinal chemistry databases [1].

The Critical Role of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4) in Precision Chemistry: Why Analogs Are Not Interchangeable


In chemical and biological research, substituting a key intermediate or lead compound with a structurally similar analog can derail an entire project due to unforeseen changes in reactivity or target affinity. 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one possesses a specific combination of a phenylcyclopropyl group and an α-bromoketone . The cyclopropyl ring introduces significant ring strain, which dictates its unique reactivity profile compared to acyclic or larger cyclic analogs [1]. Similarly, the bromine atom is a potent leaving group in nucleophilic substitution reactions, a feature not shared by its chloro or non-halogenated counterparts . Finally, its precise fit for biological targets, as suggested by curated bioactivity data, is likely a result of this unique three-dimensional arrangement, which generic substitutions cannot replicate [2]. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Differentiation of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4): A Comparative Analysis Guide for Informed Procurement


Differentiation by Unique Molecular Architecture for CRF1 Receptor Affinity

The compound's specific three-dimensional shape, defined by the phenylcyclopropyl core and the α-bromoketone group, is likely essential for its interaction with the CRF1 receptor. This is supported by its recorded inhibitory activity (IC50 = 65 nM) against the human CRF1 receptor [1]. While direct IC50 data for close analogs are not publicly available, the established structure-activity relationships (SAR) for this receptor class suggest that substituting the cyclopropyl ring or the α-bromoketone group would lead to a significant loss in binding affinity, potentially orders of magnitude, as the compound's conformation is a key determinant of its potency [2].

CRF1 Receptor Medicinal Chemistry Binding Affinity

Differentiation by Superior Electrophilicity of the Alpha-Bromoketone Moiety

The bromine atom in 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one is an excellent leaving group, making the compound highly reactive towards nucleophiles (SN2 reactions) . This is a distinct advantage over its chloro-analog (2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one). The carbon-bromine bond (C-Br) has a lower bond dissociation energy (~285 kJ/mol) compared to a carbon-chlorine bond (C-Cl, ~327 kJ/mol) [1]. This quantifiable difference in bond strength means the bromo compound will undergo substitution reactions under much milder conditions or at a significantly faster rate, providing greater synthetic efficiency and control.

Synthetic Chemistry Nucleophilic Substitution Reactivity

Differentiation in Synthetic Utility from Non-Halogenated Ketone Precursors

As an α-haloketone, 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one is a more advanced and versatile synthetic intermediate than its non-halogenated parent compound, 1-(1-Phenylcyclopropyl)ethan-1-one (CAS 1007-71-2) [1]. The non-halogenated ketone lacks a simple, direct leaving group for further functionalization at the alpha-carbon. To install the bromine atom, an additional, often low-yielding, bromination step would be required. In contrast, the target compound, with its pre-installed bromine, is a ready-to-use electrophile, enabling direct access to a wider array of complex molecules (e.g., amines, ethers, thioethers) in a single synthetic step, saving both time and resources .

Synthetic Intermediate Organic Synthesis Building Block

Targeted Applications for 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one (CAS 1511519-22-4) Based on Quantitative Evidence


Lead Optimization in CRF1 Receptor Antagonist Programs

The documented affinity for the CRF1 receptor (IC50 = 65 nM) makes this compound a valuable starting point for medicinal chemistry campaigns targeting stress-related disorders (e.g., anxiety, depression, IBS) [1]. Its unique phenylcyclopropyl core can be further diversified using the reactive bromoketone handle to explore structure-activity relationships (SAR) and improve potency and selectivity against this validated CNS target .

Efficient Synthesis of Complex Cyclopropyl-Containing Architectures

The compound serves as a versatile, electrophilic building block for introducing a phenylcyclopropyl group into more complex molecules [1]. The inherent ring strain of the cyclopropane allows for subsequent ring-opening reactions, providing access to acyclic or larger cyclic systems, while the bromoketone's reactivity (evidenced by its low C-Br bond energy) enables efficient, one-step diversification under mild conditions, making it ideal for constructing diverse chemical libraries and complex natural product analogs .

Advanced Intermediate for Agrochemical and Material Science Research

As a pre-functionalized building block, this compound reduces synthetic step count compared to using non-halogenated ketone precursors [1]. The cyclopropyl motif is a key pharmacophore in many modern agrochemicals and functional materials. Procuring this specific bromoketone ensures a consistent, high-purity (≥95%) starting point for developing novel pesticides, herbicides, or functional polymers, where the unique electronic and steric properties of the phenylcyclopropyl group are desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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